2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan
Description
The compound 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan features a conjugated hexatriene backbone with furan rings at both termini and methoxy substituents at positions 3 and 4. This structure enables extended π-conjugation, which may influence its electronic, optical, and chemical properties.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan |
InChI |
InChI=1S/C16H16O4/c1-17-15(9-7-13-5-3-11-19-13)16(18-2)10-8-14-6-4-12-20-14/h3-12H,1-2H3/b9-7+,10-8+,16-15+ |
InChI Key |
GIFLKMSATVYZCE-UXPOPVFASA-N |
Isomeric SMILES |
CO/C(=C(/OC)\C=C\C1=CC=CO1)/C=C/C2=CC=CO2 |
Canonical SMILES |
COC(=C(C=CC1=CC=CO1)OC)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan typically involves the condensation of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include furan carboxylic acids, alcohols, and halogenated or alkylated furan derivatives .
Scientific Research Applications
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Comparisons
Electronic Properties
- The target compound’s furan rings and methoxy groups enhance electron-richness compared to pyridine-based analogs (e.g., ), which exhibit aromatic nitrogen-induced basicity.
- Ionic compounds like the indolium salt and pyridinium dibromide exhibit charge-transfer properties, unlike the neutral target compound.
Solubility and Lipophilicity
- The glycosylated isoquinolinone demonstrates high water solubility due to its glucose moiety, whereas the target compound’s dimethoxy groups likely enhance lipophilicity (similar to the pyranone derivative , XlogP 2.10).
- Ionic analogs () show greater solubility in polar solvents compared to the target’s expected neutral, hydrophobic nature.
Thermal Stability
- Melting points of analogs range from 178–226°C (), suggesting moderate thermal stability. The target compound’s stability may depend on the rigidity of its conjugated backbone.
Biological Activity
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a hexatriene system that contribute to its reactivity and biological interactions. Its chemical formula is C${15}$H${16}$O$_{4}$ with a molecular weight of approximately 256.29 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antioxidant Activity : Compounds containing furan moieties are known for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Many derivatives of furan have been shown to inhibit inflammatory pathways, potentially through the modulation of NF-kB and COX enzymes.
- Anticancer Properties : Some studies suggest that furan derivatives can induce apoptosis in cancer cells by activating caspase pathways.
Pharmacological Effects
The pharmacological profile of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan includes:
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress in cellular models |
| Anti-inflammatory | Inhibits cytokine production in macrophage models |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Antioxidant Activity
A study demonstrated that the compound exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) levels in vitro. This effect was attributed to the presence of methoxy groups that enhance electron donation capabilities.
Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases.
Anticancer Potential
Research published in PubMed indicated that this compound can inhibit the growth of various cancer cell lines including breast and colon cancer cells. The mechanism involves the induction of apoptosis via mitochondrial pathways and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
